Ethane-d5, iodo-

Description

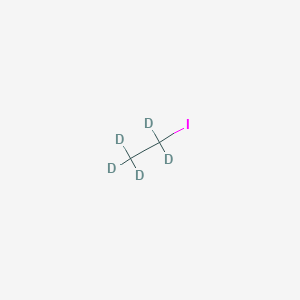

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369259 | |

| Record name | Iodoethane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-58-1 | |

| Record name | Iodoethane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-d5, iodo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of Ethane-d5, iodo-

An In-depth Technical Guide to the Physical Properties of Iodoethane-d5

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iodoethane-d5 (CD₃CD₂I), a deuterated isotopologue of iodoethane. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document summarizes key physical data, outlines standard experimental protocols, and illustrates relevant chemical processes and workflows.

Iodoethane-d5 is a valuable reagent in organic synthesis, particularly for mechanistic studies and the development of deuterated pharmaceuticals.[1] The substitution of hydrogen with deuterium, a stable isotope of hydrogen, alters the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This modification can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides insights into reaction mechanisms.[1] Furthermore, introducing deuterium can alter the metabolic and pharmacokinetic profiles of drug candidates, potentially enhancing their therapeutic properties.[2][3]

Physical and Chemical Properties

Iodoethane-d5 is a clear, colorless liquid at room temperature.[4] It is a deuterated variant of iodoethane where all five hydrogen atoms have been replaced with deuterium.[4] This isotopic substitution results in a higher molecular weight and density compared to its non-deuterated counterpart. Many suppliers provide iodoethane-d5 with a copper stabilizer.[5][6]

Table 1: Summary of Physical Properties for Iodoethane-d5

| Property | Value |

| Molecular Formula | C₂D₅I[7][8] or CD₃CD₂I[6][9] |

| Molecular Weight | 161.00 g/mol [8][9][10] |

| CAS Number | 6485-58-1[4][7][8] |

| Appearance | Clear colorless liquid[4][11] |

| Melting Point | -108 °C (lit.)[2][4][5][8] |

| Boiling Point | 69-73 °C (lit.)[2][4][5][8] |

| Density | 2.012 - 2.013 g/mL at 25 °C[4][5][8][11] |

| Refractive Index | n20/D 1.5091 (lit.)[2][4][5] |

| Flash Point | 53 °C[2][4][11] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[4][11] |

| Isotopic Purity | Typically ≥99.5 atom % D[5] |

| Storage | 2-8°C, in a flammables area, protected from light[2][4][6] |

Table 2: Comparative Physical Properties of Iodoethane and Deuterated Analogues [8]

| Property | Iodoethane (CH₃CH₂I) | Iodoethane-d₃ (CD₃CH₂I) | Iodoethane-d₅ (CD₃CD₂I) |

| Molecular Formula | C₂H₅I | C₂D₃H₂I | C₂D₅I |

| Molecular Weight ( g/mol ) | 155.97 | 158.98 | 161.00 |

| CAS Number | 75-03-6 | 7439-87-4 | 6485-58-1 |

| Melting Point (°C) | -108 | -108 (lit.) | -108 (lit.) |

| Boiling Point (°C) | 69-73 | 69-73 (lit.) | 69-73 (lit.) |

| Density (g/mL at 25°C) | ~1.940 | 1.987 | 2.013 |

| Refractive Index (n20/D) | ~1.513 | 1.509 (lit.) | 1.5091 (lit.) |

Experimental Protocols

The following sections describe generalized methodologies for determining key physical properties of liquid samples like iodoethane-d5.

Determination of Melting Point[9]

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For iodoethane-d5, which is a liquid at ambient temperature, this determination requires significant cooling.

-

Apparatus : A cryostat or a low-temperature thermometer and a capillary tube melting point apparatus capable of reaching temperatures below -100°C.

-

Methodology :

-

Introduce a small liquid sample into a capillary tube and seal it.

-

Freeze the sample by immersing the capillary tube in a suitable cooling bath, such as liquid nitrogen or a dry ice/acetone slurry.

-

Place the frozen sample into the melting point apparatus.

-

Increase the temperature slowly.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. This range is reported as the melting point.

-

Synthesis of Iodoethane-d5

Iodoethane-d5 can be prepared from ethanol-d6 (CD₃CD₂OD) using methods analogous to the synthesis of iodoethane from ethanol. A common laboratory-scale synthesis involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine.[12]

-

Reactants : Ethanol-d6, red phosphorus, iodine.

-

Reaction :

-

2P + 3I₂ → 2PI₃

-

3CD₃CD₂OD + PI₃ → 3CD₃CD₂I + D₃PO₃

-

-

Procedure :

-

Place red phosphorus and ethanol-d6 in a round-bottomed flask fitted with a reflux condenser.[12]

-

Add powdered iodine to the flask in small portions, allowing the exothermic reaction to remain under control.[12]

-

After the addition is complete, allow the mixture to stand, then heat it on a water bath to complete the reaction.[12]

-

Distill the crude iodoethane-d5 from the reaction mixture.

-

Purify the distillate by washing with sodium thiosulfate solution (to remove excess iodine), followed by water.[12]

-

Dry the iodoethane-d5 using an anhydrous drying agent (e.g., calcium chloride).[12]

-

Perform a final distillation to obtain the pure product, collecting the fraction that boils between 68-73°C.[12]

-

Caption: Workflow for the synthesis of Iodoethane-d5.

Application in Williamson Ether Synthesis: A Comparative Study[1]

Iodoethane-d5 is often used in studies to determine reaction mechanisms via the kinetic isotope effect. A comparative Williamson ether synthesis provides a practical example.

-

Objective : To compare the reaction rates of Iodoethane, Iodoethane-1-D1, and Iodoethane-d5 with sodium phenoxide to elucidate the kinetic isotope effect.

-

Procedure :

-

Preparation of Sodium Phenoxide : Dissolve phenol in anhydrous ethanol, then add sodium hydroxide pellets and stir until a clear solution is formed.

-

Reaction Setup : Prepare three separate flasks, each containing the sodium phenoxide solution. To these flasks, add iodoethane, Iodoethane-1-D1, and Iodoethane-d5, respectively.

-

Reaction Execution : Stir and heat all three reactions to a gentle reflux simultaneously.

-

Monitoring : Withdraw aliquots from each reaction at regular intervals. Quench the aliquots in dilute hydrochloric acid.

-

Analysis : Analyze the quenched aliquots using Gas Chromatography (GC) to determine the concentration of reactants and products over time, allowing for the calculation of reaction rate constants.

-

Workup : After completion, cool the reaction mixtures, pour them into water, and perform a liquid-liquid extraction with diethyl ether. Wash the combined organic extracts with sodium bicarbonate solution and brine, then dry, and concentrate to isolate the product.

-

Caption: Experimental workflow for a comparative Williamson ether synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Iodoethane-d5 | CAS#:6485-58-1 | Chemsrc [chemsrc.com]

- 3. glpbio.com [glpbio.com]

- 4. Cas 6485-58-1,IODOETHANE-D5 | lookchem [lookchem.com]

- 5. Buy Iodoethane-d 5 99.5 atom D, contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Iodoethane-Dâ (D, 99%) + copper wire | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. Ethane-d5, iodo- | C2H5I | CID 2724853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. IODOETHANE-D5 - Safety Data Sheet [chemicalbook.com]

- 12. Preparation of iodoethane [rod.beavon.org.uk]

Ethane-d5, iodo- chemical structure and formula

An In-depth Technical Guide to Iodoethane-d5

Introduction

Iodoethane-d5 (CD₃CD₂I) is the deuterated isotopologue of iodoethane, where all five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution makes it a valuable tool for researchers, scientists, and drug development professionals. Its primary applications lie in mechanistic studies of chemical reactions, particularly through the investigation of the kinetic isotope effect (KIE).[1] Furthermore, iodoethane-d5 serves as an important reagent for introducing deuterated ethyl groups into molecules, a technique increasingly used in the development of pharmaceuticals to alter metabolic and pharmacokinetic profiles.[1][2] It is also utilized as a tracer for quantification in drug development processes.[2]

Chemical Identity and Structure

Iodoethane-d5 is a clear, colorless liquid.[3] On exposure to air and light, it can decompose and develop a yellow or reddish hue due to the formation of dissolved iodine, a characteristic it shares with its non-deuterated counterpart.[4]

-

Common Synonyms : Ethane-d5, iodo-; Ethyl iodide-d5; Perdeuterioethyl iodide[3][6]

-

Molecular Structure : The molecule consists of a fully deuterated ethyl group (CD₃CD₂-) bonded to an iodine atom.

Physicochemical Properties

The physical and chemical properties of iodoethane-d5 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental setups.

| Property | Value | References |

| Molecular Weight | 161.00 g/mol | [3][5][6] |

| Appearance | Clear colorless liquid | [3] |

| Melting Point | -108 °C | [2][3][8][9] |

| Boiling Point | 69-73 °C | [2][3][8][9] |

| Density | 2.012 - 2.013 g/mL at 25 °C | [3][8] |

| Refractive Index | n20/D 1.5091 | [2][3][8][9] |

| Flash Point | 53 °C | [2][3] |

| Vapor Pressure | 128 mmHg at 25 °C | [3] |

| Solubility | Chloroform, Ethyl Acetate | [3] |

| Storage | Refrigerated (+2°C to +8°C), protected from light | [10] |

Synthesis of Iodoethane-d5

The synthesis of iodoethane-d5 typically mirrors the preparation of iodoethane, substituting the standard ethanol with its deuterated equivalent, ethanol-d6 (CD₃CD₂OD).[2][11] The reaction involves the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then converts the deuterated alcohol to the corresponding iodoalkane.[11]

Experimental Protocol: Synthesis from Ethanol-d6

This protocol is adapted from the standard synthesis of iodoethane.[11]

-

Apparatus Setup : Assemble a 250 mL round-bottom flask with a reflux condenser. All glassware should be thoroughly dried.

-

Initial Reagents : Place 2.5 g of red phosphorus and 25 cm³ of ethanol-d6 (CD₃CD₂OD) into the flask.

-

Iodine Addition : While gently swirling the flask, add 25 g of powdered iodine in small portions (approximately 3-4 g at a time) through the condenser over a period of 20-30 minutes. The reaction is exothermic; cooling in an ice bath may be necessary to control the rate.

-

Reflux : After the final addition of iodine, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.[11]

-

Distillation : Rearrange the apparatus for distillation. Distill the crude iodoethane-d5 from the reaction mixture using a water bath for heating.

-

Purification (Washing) : Transfer the distillate to a separating funnel. Wash it successively with an equal volume of dilute sodium hydroxide solution (to remove unreacted iodine and acidic byproducts) and then with an equal volume of water.[11] After each wash, separate and retain the lower organic layer.

-

Drying : Transfer the washed iodoethane-d5 to a small conical flask and add a few granules of anhydrous calcium chloride. Swirl occasionally until the liquid becomes clear, indicating it is dry.[11]

-

Final Distillation : Filter the dried liquid into a clean, dry 50 mL round-bottom flask and perform a final distillation to obtain pure iodoethane-d5.

Caption: Workflow for the synthesis of iodoethane-d5.

Applications in Mechanistic and Pharmaceutical Research

Iodoethane-d5 is a powerful reagent for elucidating reaction mechanisms and for synthesizing isotopically labeled compounds for pharmaceutical studies.

Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium alters the vibrational frequency of the C-D bond compared to the C-H bond, which can lead to measurable differences in reaction rates (the Kinetic Isotope Effect).[1] This effect is used to determine whether a specific C-H bond is broken or altered in the rate-determining step of a reaction. Iodoethane-d5 is particularly useful for studying secondary KIEs in Sₙ2 reactions, where the C-I bond is broken but the C-D bonds are not.[1]

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol provides a method for comparing the Sₙ2 reaction rates of iodoethane and iodoethane-d5 to measure the KIE.[1]

-

Prepare Nucleophile : In a 100 mL round-bottom flask, dissolve 2.35 g (25 mmol) of phenol in 50 mL of anhydrous ethanol. Carefully add 1.00 g (25 mmol) of sodium hydroxide pellets. Stir at room temperature until a clear solution of sodium phenoxide is formed.[1]

-

Set up Parallel Reactions : Prepare two separate 50 mL round-bottom flasks. To each, add 10 mL of the sodium phenoxide solution.

-

Add Electrophiles : To the first flask, add 3.90 g (25 mmol) of standard iodoethane. To the second flask, add 4.03 g (25 mmol) of iodoethane-d5.[1]

-

Reaction and Monitoring : Begin stirring and heating both reactions to a gentle reflux simultaneously. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.

-

Data Analysis : Plot the concentration of the product (ethyl phenyl ether) versus time for both reactions. The ratio of the initial reaction rates (kH/kD) gives the kinetic isotope effect. For this Sₙ2 reaction, a small normal KIE (kH/kD > 1) is expected, indicating the deuterated compound reacts slightly slower.[1]

Caption: Sₙ2 reaction pathway for Williamson ether synthesis.

Other Applications

-

Synthesis of Labeled Compounds : It is used to synthesize disubstituted α-amino acids through alkylation reactions.[3][5][8]

-

Electrochemical Reactions : Iodoethane-d5 is employed in electrochemical reduction reactions for the preparation of carbamates.[8]

-

Pharmaceutical Development : As a building block, it facilitates the creation of deuterated drug candidates, which can exhibit improved metabolic stability and pharmacokinetic properties.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Iodoethane-d5 | CAS#:6485-58-1 | Chemsrc [chemsrc.com]

- 3. Cas 6485-58-1,IODOETHANE-D5 | lookchem [lookchem.com]

- 4. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Ethane-d5, iodo- | C2H5I | CID 2724853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodoethane-d5 (stabilized with Copper wire) [lgcstandards.com]

- 8. IODOETHANE-D5 | 6485-58-1 [chemicalbook.com]

- 9. 6485-58-1 CAS MSDS (IODOETHANE-D5) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 11. Preparation of iodoethane [rod.beavon.org.uk]

Ethane-d5, iodo- CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for Iodoethane-d5 (Perdeuterated iodoethane).

Core Compound Properties

Iodoethane-d5 is the isotopically labeled analog of iodoethane where the five hydrogen atoms have been replaced by deuterium. This substitution makes it a valuable tool in organic synthesis and as a standard in mass spectrometry. Its key identifiers are summarized below.

| Property | Value | Citations |

| Chemical Name | Iodoethane-d5 | [1][2] |

| Synonyms | Ethane-d5, iodo-; Ethyl-d5 iodide | [1][2][3] |

| CAS Number | 6485-58-1 | [1][2][3][4][5] |

| Molecular Formula | C₂D₅I (or CD₃CD₂I) | [1][2] |

| Molecular Weight | 161.00 g/mol | [1][2][6][7] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its primary identifiers.

Experimental Context

Methodologies:

As a simple deuterated alkyl halide, Iodoethane-d5 does not possess intrinsic biological signaling pathways. Its primary application is as a reagent or standard in various experimental protocols.

-

Use in Organic Synthesis: Iodoethane-d5 is used in organic chemical reactions, such as in the synthesis of disubstituted α-amino acids through alkylation.[1] It serves as a source for introducing a deuterated ethyl group into a target molecule.

-

Use in Mass Spectrometry: Due to its known mass shift compared to its unlabeled counterpart, it is used as an internal standard in quantitative mass spectrometry analyses.

Note on Protocols: Detailed experimental protocols are specific to the reaction or analysis being performed (e.g., a specific alkylation reaction, a particular mass spectrometry method) rather than being a property of the compound itself. Researchers should consult relevant literature for methodologies pertaining to their specific application.

References

- 1. scbt.com [scbt.com]

- 2. Buy Iodoethane-d 5 99.5 atom D, contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 3. IODOETHANE-D5 | 6485-58-1 [chemicalbook.com]

- 4. Cas 6485-58-1,IODOETHANE-D5 | lookchem [lookchem.com]

- 5. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethane-d5, iodo- | C2H5I | CID 2724853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Iodoethane-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Iodoethane-d5 (CD₃CD₂I), a crucial deuterated building block in organic synthesis, particularly for introducing isotopically labeled ethyl groups in metabolic studies, mechanistic investigations, and the development of novel pharmaceuticals.

Synthesis of Iodoethane-d5

The most common and effective method for preparing Iodoethane-d5 is analogous to the synthesis of its non-deuterated counterpart, involving the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with perdeuterated ethanol (Ethanol-d6).[1][2]

The overall reaction can be summarized as follows:

Step 1: Formation of Phosphorus Triiodide 2P(s) + 3I₂(s) → 2PI₃(s)[1]

Step 2: Nucleophilic Substitution 3CD₃CD₂OD(l) + PI₃(s) → 3CD₃CD₂I(l) + D₃PO₃(aq)[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from standard procedures for the synthesis of iodoethane.[1][3] A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Equipment:

-

Ethanol-d6 (CD₃CD₂OD)

-

Red Phosphorus (P)

-

Iodine (I₂)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel (optional)

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place red phosphorus (1.1 eq) and Ethanol-d6 (1.0 eq).[4]

-

Addition of Iodine: Slowly add finely powdered iodine (1.0 eq) to the flask in small portions down the condenser.[1] The reaction is exothermic, and portion-wise addition is crucial to maintain control.[1] Allow approximately two minutes between additions.[3]

-

Reaction: Once all the iodine has been added, allow the mixture to stand at room temperature for a period (e.g., 10 minutes to overnight) to ensure the initial reaction subsides.[5][6]

-

Reflux: Gently heat the reaction mixture to reflux using a water bath or heating mantle for approximately one hour to drive the reaction to completion.[3]

-

Distillation of Crude Product: After the reflux period, reconfigure the apparatus for distillation and distill the crude Iodoethane-d5 from the reaction mixture.[5] Collect the distillate in a receiver cooled in an ice bath.

Purification of Iodoethane-d5

The crude Iodoethane-d5 distillate will likely contain impurities such as unreacted iodine, acidic byproducts (like phosphorous acid or hydroiodic acid), and residual deuterated ethanol.[7] A multi-step purification process is necessary to obtain a high-purity product.

Experimental Protocol: Purification

Procedure:

-

Transfer to Separatory Funnel: Transfer the crude distillate to a separatory funnel.

-

Aqueous Wash: Wash the crude product with an equal volume of water to remove any remaining ethanol-d6.[5] The denser Iodoethane-d5 will form the lower layer.[8] Separate and retain the organic layer.

-

Basic Wash: To remove unreacted iodine and acidic impurities, wash the organic layer with a 5% sodium hydroxide solution or a sodium thiosulfate solution until the organic layer is colorless.[5][8] The disappearance of the brown or yellow color indicates the removal of dissolved iodine.[6][8]

-

Final Water Wash: Perform a final wash with an equal volume of water to remove any residual basic solution and salts.[3]

-

Drying: Transfer the washed Iodoethane-d5 to a clean, dry conical flask and add a suitable drying agent, such as anhydrous calcium chloride or anhydrous sodium sulfate.[7] Swirl the flask occasionally until the liquid becomes clear, indicating the removal of dissolved water.[3]

-

Final Distillation: Decant or filter the dried Iodoethane-d5 into a clean, dry distillation flask.[3] Add a few boiling chips and perform a final distillation, collecting the fraction that boils at the expected temperature for Iodoethane-d5 (approximately 69-73 °C).[7][9]

Stabilization and Storage:

Iodoethane-d5 is susceptible to decomposition upon exposure to light and air, which can liberate free iodine and cause discoloration.[7][8] For long-term storage, it is recommended to:

-

Store in a tightly sealed, amber glass bottle to protect from light.[8]

-

Refrigerate at 2-8°C.[10]

-

Consider adding a stabilizer, such as a small piece of copper wire, which scavenges any free iodine that may form.[8][10]

Data Presentation

The following tables summarize the key quantitative data for Iodoethane-d5.

Table 1: Physicochemical Properties of Iodoethane-d5

| Property | Value | Reference(s) |

| Molecular Formula | C₂D₅I | [11] |

| Molecular Weight | 161.00 g/mol | [11][12] |

| CAS Number | 6485-58-1 | [9][11] |

| Appearance | Colorless to light yellow liquid | [9] |

| Boiling Point | 69-73 °C (lit.) | [9] |

| Melting Point | -108 °C (lit.) | [9] |

| Density | 2.013 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | 1.5091 (lit.) | [9] |

Table 2: Purity and Storage Specifications

| Specification | Value | Reference(s) |

| Isotopic Purity | ≥99.5 atom % D | [12] |

| Chemical Purity | ≥99% | [11] |

| Storage Temperature | 2-8°C | [10] |

| Stabilizer | Typically contains copper wire | [10] |

Visualizations

The following diagrams illustrate the synthesis and purification workflows for Iodoethane-d5.

Caption: Workflow for the synthesis of Iodoethane-d5.

Caption: Workflow for the purification of Iodoethane-d5.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of iodoethane [rod.beavon.org.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. IODOETHANE-D5 | 6485-58-1 [chemicalbook.com]

- 10. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 11. scbt.com [scbt.com]

- 12. Buy Iodoethane-d 5 99.5 atom D, contains copper as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

A Technical Guide to High-Purity Iodo-Ethane-d5 for Researchers and Drug Development Professionals

An in-depth exploration of the procurement, synthesis, analytical characterization, and application of high-purity iodo-ethane-d5 in scientific research and pharmaceutical development.

This technical guide provides a comprehensive overview of high-purity iodo-ethane-d5 (ethyl iodide-d5), a deuterated isotopologue of iodoethane. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for mechanistic studies, metabolic pathway tracing, and as building blocks in the synthesis of deuterated pharmaceutical agents. This document details commercial suppliers, synthesis and purification protocols, analytical characterization methodologies, and key applications, with a focus on its role in enhancing metabolic stability and in quantitative proteomics.

Commercial Availability and Specifications

High-purity iodo-ethane-d5 is available from several reputable chemical suppliers. The quality and specifications of the commercially available product are critical for ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity (atom % D) and chemical purity.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Notes |

| Santa Cruz Biotechnology | Iodoethane-d5 | 6485-58-1 | Not specified | 99% | Also known as Ethyl-d5 iodide.[1] |

| Sigma-Aldrich | Iodoethane-d5, 99.5 atom % D, contains copper as stabilizer | 6485-58-1 | 99.5% | ≥99% (CP) | Contains copper as a stabilizer.[2][3] |

| Cambridge Isotope Laboratories, Inc. | Iodoethane (d5, 99%) + copper wire | 6485-58-1 | 99% | 98% | Supplied with a copper wire for stability. |

Synthesis and Purification of Iodo-Ethane-d5

High-purity iodo-ethane-d5 is typically synthesized from its corresponding deuterated alcohol, ethanol-d6. The most common laboratory-scale synthesis involves the in-situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then acts as the iodinating agent.

Experimental Protocol: Synthesis of Iodo-Ethane-d5

This protocol is adapted from established methods for the synthesis of iodoalkanes.

Materials:

-

Ethanol-d6 (CD₃CD₂OH)

-

Red phosphorus

-

Iodine (I₂)

-

Anhydrous calcium chloride (CaCl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine red phosphorus and ethanol-d6.

-

Addition of Iodine: Slowly add powdered iodine to the flask in small portions. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Reflux: After the complete addition of iodine, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.

-

Distillation: Distill the crude iodo-ethane-d5 from the reaction mixture.

-

Work-up and Purification:

-

Wash the distillate with deionized water to remove any remaining ethanol-d6.

-

Wash with a 5% sodium hydroxide solution to remove any unreacted iodine.

-

Wash again with deionized water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain high-purity iodo-ethane-d5.

-

Analytical Characterization

Accurate characterization of iodo-ethane-d5 is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Due to the substitution of all hydrogen atoms with deuterium, a ¹H NMR spectrum of pure iodo-ethane-d5 will theoretically show no signals. The absence of proton signals is a strong indicator of high isotopic enrichment. Any residual signals would correspond to partially deuterated isotopologues.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone.

| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity |

| CD₃ | ~ -3 | Multiplet (due to C-D coupling) |

| CD₂I | ~ 20 | Multiplet (due to C-D coupling) |

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a solution of iodo-ethane-d5 in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard one-pulse sequence (e.g., zg30).

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the isotopic enrichment of iodo-ethane-d5. Gas chromatography-mass spectrometry (GC-MS) is a common method for its analysis.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of iodo-ethane-d5 will show a molecular ion peak ([M]⁺) at m/z 161. The fragmentation pattern will differ from that of non-deuterated iodoethane.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar column (e.g., DB-5MS) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Applications in Research and Drug Development

The unique properties of iodo-ethane-d5 make it a valuable tool in several areas of scientific research and pharmaceutical development.

Mechanistic Studies and Kinetic Isotope Effect

Iodo-ethane-d5 is frequently used in mechanistic studies to probe the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium isotope can lead to a measurable change in reaction rates, providing insights into the rate-determining step of a reaction. A classic example is its use in the Williamson ether synthesis.[4]

Experimental Protocol: Williamson Ether Synthesis using Iodo-Ethane-d5

-

Preparation of Alkoxide: Prepare a solution of a suitable alcohol (e.g., phenol) and a strong base (e.g., sodium hydride) in an anhydrous solvent to generate the alkoxide.

-

Reaction: Add iodo-ethane-d5 to the alkoxide solution and heat the mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the ether product with an organic solvent.

-

Purification: Purify the product by column chromatography or distillation.

-

Analysis: Characterize the product by NMR and mass spectrometry to confirm the incorporation of the deuterated ethyl group.

Enhancing Metabolic Stability in Drug Development

A significant application of deuterated compounds in drug development is to improve the metabolic stability of drug candidates. The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. By strategically replacing hydrogen atoms with deuterium at metabolically labile positions, the rate of metabolism can be slowed, leading to an improved pharmacokinetic profile.

For instance, if a drug molecule contains an ethyl group that is a primary site of metabolic oxidation, replacing it with a deuterated ethyl group (introduced using iodo-ethane-d5) can significantly reduce the rate of metabolic degradation. This "deuterium switch" can lead to a longer drug half-life, increased bioavailability, and potentially a reduction in the formation of toxic metabolites.

Quantitative Proteomics

In quantitative proteomics, iodo-ethane-d5 can be used as a "heavy" isotopic labeling reagent for the alkylation of cysteine residues.[5] By comparing the mass spectra of peptides labeled with "light" (non-deuterated) and "heavy" (deuterated) iodoethane, researchers can accurately quantify changes in protein expression or post-translational modifications.

Experimental Protocol: Protein Alkylation for Quantitative Proteomics

-

Protein Extraction and Reduction: Extract proteins from two different samples (e.g., control vs. treated) and reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

-

Differential Alkylation: Alkylate the cysteine residues of the control sample with non-deuterated iodoethane ("light") and the treated sample with iodo-ethane-d5 ("heavy").

-

Sample Combination and Digestion: Combine the two samples and digest the proteins into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each peptide by comparing the peak intensities of the "light" and "heavy" isotopic pairs.

Conclusion

High-purity iodo-ethane-d5 is a versatile and valuable tool for researchers in chemistry, biology, and pharmaceutical sciences. Its utility in elucidating reaction mechanisms, improving the pharmacokinetic properties of drug candidates, and enabling precise quantitative proteomics underscores its importance in modern scientific research. Careful consideration of its commercial sources, adherence to established synthetic and analytical protocols, and a clear understanding of its applications will empower researchers to leverage the full potential of this powerful isotopic label.

References

An In-depth Technical Guide to the Safe Handling of Iodoethane-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions, handling procedures, and toxicological information for Iodoethane-d5 (CAS No. 6485-58-1), a deuterated ethylating agent frequently utilized in organic synthesis and mechanistic studies. Adherence to these guidelines is critical to ensure personnel safety and prevent adverse environmental impact. The data presented is based on the unlabeled compound, as specific health and safety data for the deuterated form are limited and are assumed to be similar.[1]

Hazard Identification and Classification

Iodoethane-d5 is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or asthma-like symptoms if inhaled.[1] Furthermore, it is suspected of causing genetic defects.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[1] |

NFPA 704 Hazard Diamond

| Category | Rating | Description |

| Health | 2 | Moderate Hazard - Can cause temporary or minor injury.[1] |

| Flammability | 2 | Moderate Hazard - Must be moderately heated or exposed to high ambient temperatures before ignition can occur.[1] |

| Instability | 0 | Minimal Hazard - Normally stable, even under fire conditions, and will not react with water.[1] |

| Special | - | - |

Physical and Chemical Properties

Iodoethane-d5 is a liquid that is sensitive to light and moisture.[1][3] It is often supplied with a copper wire or chip as a stabilizer.[4]

| Property | Value |

| Molecular Formula | C2D5I[5] |

| Molecular Weight | 161.00 g/mol [6] |

| Boiling Point | 69-73 °C (lit.) |

| Melting Point | -108 °C (lit.) |

| Density | 2.013 g/mL at 25 °C |

| Flash Point | 53 °C (127.4 °F) - closed cup |

| Refractive Index | n20/D 1.5091 (lit.) |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of Iodoethane-d5, stringent adherence to safe handling and storage protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield with safety glasses.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[7]

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1]

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing vapors, mist, or gas.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Use only non-sparking tools.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[7]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Store refrigerated at +2°C to +8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and magnesium.[1]

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor immediately.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation or a rash occurs, get medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5] Avoid giving milk, oils, or alcohol.[2] |

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel from the danger area.[1]

-

Remove all sources of ignition.[7]

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection.[1]

-

Contain the spill using non-combustible absorbent material (e.g., sand, earth).[1]

-

Collect the spilled material and place it in a suitable, closed container for disposal.[7]

-

Prevent entry into sewers and public waters.[1]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

Toxicological Information

The health and safety data for iodoethane-d5 are generally assumed to be similar to its unlabeled counterpart.[1]

| Effect | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Sensitization | May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Potential Adverse Human Health Effects | Can cause narcosis, coughing, and shortness of breath. Liver irregularities have been observed based on human evidence.[1] |

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the safe handling workflow and the interconnectedness of hazards associated with Iodoethane-d5.

References

- 1. isotope.com [isotope.com]

- 2. dl.novachem.com.au [dl.novachem.com.au]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 5. Page loading... [guidechem.com]

- 6. Ethane-d5, iodo- | C2H5I | CID 2724853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IODOETHANE-D5 - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Material Safety of Iodoethane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for iodoethane-d5 (CAS 6485-58-1), a deuterated analogue of iodoethane. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. It summarizes essential safety information, details experimental protocols for its use, and visualizes relevant concepts to ensure safe handling and application.

Core Safety and Physical Properties

Iodoethane-d5, also known as ethyl-d5 iodide, is a valuable reagent in organic synthesis and various research applications due to its isotopic purity.[1][2] While health and safety data for labeled compounds are often not extensively available, they are generally assumed to be similar to their unlabeled counterparts.[3] The information presented here is based on available Safety Data Sheets (SDS) and related technical documents.

Quantitative Data Summary

The physical and chemical properties of iodoethane-d5 are summarized in the table below. These values are critical for designing experiments and for risk assessment in a laboratory setting.

| Property | Value | References |

| Chemical Formula | C₂D₅I | [1][4] |

| Molecular Weight | 161.00 g/mol | [1][2][4][5] |

| CAS Number | 6485-58-1 | [1][2][4] |

| Appearance | Clear, colorless to light yellow liquid/oil | [6][7] |

| Melting Point | -108 °C (lit.) | [4][6][8] |

| Boiling Point | 69-73 °C (lit.) | [4][6][8] |

| Density | 2.012 - 2.013 g/mL at 25 °C | [6][9] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.5091 (lit.) | [4][6] |

| Storage Temperature | 2-8°C, Protect from light | [3][10] |

Hazard Identification and GHS Classification

Iodoethane-d5 is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below, highlighting the primary risks associated with its handling.[3][5]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Experimental Protocols and Applications

Iodoethane-d5 is primarily used as a reagent to introduce a deuterated ethyl group into molecules.[6] This is particularly useful in mechanistic studies, metabolic tracing, and for altering the pharmacokinetic properties of drug candidates.[4][9]

Protocol 1: Williamson Ether Synthesis

This protocol describes a classic SN2 reaction where iodoethane-d5 is used as an alkylating agent.

Objective: To synthesize ethyl-d5 phenyl ether.

Materials:

-

Phenol

-

Sodium hydroxide

-

Anhydrous ethanol

-

Iodoethane-d5

-

Diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.

Procedure:

-

Preparation of Sodium Phenoxide: In a dry 100 mL round-bottom flask, dissolve 2.35 g (25 mmol) of phenol in 50 mL of anhydrous ethanol. Carefully add 1.00 g (25 mmol) of sodium hydroxide pellets and stir at room temperature until fully dissolved.[3]

-

Alkylation: To the sodium phenoxide solution, add 4.03 g (25 mmol) of iodoethane-d5.[3]

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Work-up: After the reaction is complete, cool the mixture and quench with dilute hydrochloric acid. Extract the product with diethyl ether.[3]

-

Purification: Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[3] The product can be further purified by distillation.

Protocol 2: Alkylation of Cysteine Residues in Proteomics

This protocol outlines the use of iodoethane-d5 for the isotopic labeling of cysteine residues in proteins for mass spectrometry-based quantitative proteomics.

Objective: To differentially label cysteine residues in a protein sample.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

-

Reducing agent (e.g., DTT or TCEP)

-

Iodoethane-d5

-

Quenching solution (e.g., 1 M DTT)

-

Trypsin (sequencing grade)

Procedure:

-

Reduction: Reduce the disulfide bonds in the protein sample by adding a reducing agent (e.g., 5-10 mM DTT) and incubating at 56°C for 30 minutes. Cool to room temperature.[11]

-

Alkylation: Add iodoethane-d5 to a final concentration of 20 mM. Incubate in the dark at room temperature for 30-45 minutes.[6][11]

-

Quenching: Stop the alkylation reaction by adding a quenching solution (e.g., 10 mM DTT).[11]

-

Sample Pooling (for relative quantification): If comparing with a "light" labeled sample (using non-deuterated iodoethane), combine the samples in a 1:1:1 ratio.[6]

-

Protein Digestion: Digest the protein sample with trypsin overnight at 37°C.[6]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Protocol 3: NMR Sample Preparation

Iodoethane-d5 can be used as a reagent in reactions studied by NMR spectroscopy. The product of a reaction involving iodoethane-d5 can be analyzed to understand reaction mechanisms or product structure.

Objective: To prepare a sample for NMR analysis after a reaction with iodoethane-d5.

Procedure:

-

Reaction: Perform the chemical reaction with iodoethane-d5 as described in a relevant synthetic protocol.

-

Work-up and Purification: After the reaction is complete, perform a standard work-up to isolate the product. This may involve extraction, washing, and drying of the organic phase. Purify the product using an appropriate method (e.g., column chromatography, distillation).

-

Sample Preparation: Dissolve an appropriate amount of the purified product (typically up to 20 mg for a solid or a few drops for a liquid) in a suitable deuterated NMR solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.[12][13]

-

Filtering: Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][13]

-

Volume Adjustment: Ensure the final volume in the NMR tube is approximately 0.5-0.6 mL, corresponding to a filling height of 4-5 cm.[13]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.[13]

Signaling Pathways and Toxicological Considerations

Direct modulation of specific signaling pathways by iodoethane-d5 is not documented, as it is a simple alkylating agent rather than a targeted therapeutic. However, its use in drug development is closely tied to understanding metabolic pathways and toxicological profiles.[2][4] The toxicity of iodoethane-d5 is presumed to be similar to iodoethane, which can cause harm through various exposure routes.[3] Toxicology studies are a cornerstone of the drug development process, ensuring the safety of new chemical entities.[2][14][15]

The diagram below illustrates the general workflow for assessing the safety of a new chemical entity, a process in which a compound like iodoethane-d5 might be used as a tool for studying the metabolism of a deuterated drug candidate.

Caption: General workflow of toxicology studies in drug development.

Safe Handling and Emergency Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling iodoethane-d5.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., Viton®).[3][15]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear an approved respirator.[3][7]

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][16]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][16]

-

Incompatible with strong oxidizing agents, strong bases, and magnesium.[3][9]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source.[3][16] Hazardous decomposition products include carbon oxides and hydrogen iodide.[3][16]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][16]

Accidental Release Measures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[16]

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill with inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[3][16]

-

Prevent entry into sewers and public waters.[3]

The workflow for responding to an accidental spill is outlined in the diagram below.

Caption: Workflow for responding to an accidental chemical spill.

References

- 1. scbt.com [scbt.com]

- 2. jordilabs.com [jordilabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Iodoethane-d5 | CAS#:6485-58-1 | Chemsrc [chemsrc.com]

- 5. Ethane-d5, iodo- | C2H5I | CID 2724853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. depts.washington.edu [depts.washington.edu]

- 9. isotope.com [isotope.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 14. hoeford.com [hoeford.com]

- 15. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Applicatin of Iodoethane_Chemicalbook [chemicalbook.com]

Solubility of Iodoethane-d5 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-d5 (ethyl iodide-d5) is a deuterated isotopologue of iodoethane, valuable in various applications within organic synthesis and pharmaceutical research, including its use as an ethylating agent and in mechanistic studies. A thorough understanding of its solubility in common organic solvents is critical for its effective use in reaction chemistry, purification processes, and analytical applications.

Due to the limited availability of specific quantitative solubility data for iodoethane-d5, this guide utilizes data for its non-deuterated counterpart, iodoethane (ethyl iodide). The physicochemical properties of these two compounds are nearly identical, making the solubility data for iodoethane a reliable proxy for iodoethane-d5. This document provides a comprehensive overview of this solubility, detailed experimental protocols for its determination, and a workflow for a common solubility testing method.

Core Data Presentation: Solubility of Iodoethane

The following table summarizes the known qualitative and quantitative solubility of iodoethane in a range of common organic solvents. "Miscible" indicates that the solute and solvent form a single homogeneous phase in all proportions.

| Organic Solvent | Chemical Formula | Solubility/Miscibility | Notes |

| Methanol | CH₃OH | Miscible[1] | --- |

| Ethanol | C₂H₅OH | Miscible[1][2][3][4][5] | Fully miscible in all proportions. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Miscible (inferred); Reacts[6][7] | Methyl iodide is miscible with DMSO. Iodoethane is expected to be miscible as well, but it can react with DMSO. |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Reacts[8] | Iodoethane is used in reactions with DMF, indicating it is at least soluble enough to react. |

| Acetonitrile | CH₃CN | Soluble | While specific quantitative data is not readily available, iodoethane is expected to be soluble. |

| Acetone | (CH₃)₂CO | Soluble[9][10] | Iodoethane is soluble in acetone. |

| Chloroform | CHCl₃ | Soluble[2] | --- |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Generally soluble in halogenated solvents. |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble | --- |

Experimental Protocols

The following protocols outline standard laboratory methods for determining the solubility of a liquid analyte, such as iodoethane-d5, in an organic solvent.

Method 1: Visual Determination of Miscibility

Objective: To qualitatively determine if iodoethane-d5 is miscible in a given solvent at ambient temperature.

Materials:

-

Iodoethane-d5

-

Test solvent (e.g., methanol, acetone)

-

Small, clear glass vials or test tubes with caps

-

Pipettes

Procedure:

-

To a clean, dry vial, add approximately 1 mL of the test solvent.

-

Add iodoethane-d5 to the solvent dropwise, capping and gently agitating the vial after each addition.

-

Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness, or droplets.

-

Continue adding iodoethane-d5 until it constitutes approximately 50% of the total volume.

-

If a single, clear phase persists throughout the additions, the two liquids are considered miscible.

Method 2: Gravimetric Determination of Solubility (for non-miscible systems)

Objective: To quantitatively determine the solubility of iodoethane-d5 in a solvent in which it is not fully miscible.

Materials:

-

Iodoethane-d5

-

Test solvent

-

Sealed, temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with caps

-

Pipettes

Procedure:

-

Add an excess amount of iodoethane-d5 to a known volume or mass of the test solvent in a sealed vial. The presence of a distinct second layer of iodoethane-d5 is necessary to ensure a saturated solution.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the layers to separate. If separation is slow, the vial can be centrifuged to facilitate the process.

-

Carefully extract a known volume or mass of the solvent layer (the supernatant), ensuring that none of the undissolved iodoethane-d5 is collected.

-

Weigh the collected aliquot of the saturated solution.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen).

-

Weigh the remaining iodoethane-d5.

-

Calculate the solubility as the mass of the dissolved iodoethane-d5 per mass or volume of the solvent.

Mandatory Visualization

Caption: Workflow for determining the solubility of iodoethane-d5.

References

- 1. Ethyl iodide - Sciencemadness Wiki [sciencemadness.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethyl iodide [bionity.com]

- 4. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 5. Ethyl Iodide | CAS#: 75-03-6 | Iodomethane | Iofina [iofina.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. chegg.com [chegg.com]

- 8. 6. When the following ethyl ester is treated with | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetone-ethyl iodide | C5H11IO | CID 129736629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Enrichment of Commercially Available Iodoethane-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of commercially available iodoethane-d5. It includes a summary of available products, detailed experimental protocols for verifying isotopic purity, and a logical workflow for quality assessment.

Commercial Availability and Stated Isotopic Enrichment

Iodoethane-d5 is a deuterated reagent commonly used in organic synthesis as a source of ethyl-d5 groups. Several chemical suppliers offer iodoethane-d5 with high nominal isotopic purity. The following table summarizes the specifications of iodoethane-d5 from prominent vendors. It is important to note that batch-to-batch variability may exist, and the stated purities should be verified experimentally for critical applications.

| Supplier | Product Number | Stated Isotopic Purity (atom % D) | Chemical Purity | Additional Information |

| Sigma-Aldrich | 324582 | 99.5 | ≥99% (CP) | Contains copper as a stabilizer.[1] |

| Cambridge Isotope Laboratories, Inc. | DLM-272 | 99 | 98% | Contains copper wire as a stabilizer.[2] |

| LGC Standards | TRC-I705872 | Not specified | >95% (GC) | Stabilized with copper wire.[3] |

| LGC Standards | I705872 | 99 | min 98% |

Experimental Protocols for Determining Isotopic Enrichment

Accurate determination of the isotopic enrichment of deuterated compounds is crucial for their application in research and development. The two most common and reliable methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique to determine the isotopic purity of deuterated compounds.[4][5][6][7] By comparing the integrals of residual proton signals with a known internal standard, or by direct measurement in the deuterium spectrum, a precise isotopic enrichment can be calculated.

2.1.1. ¹H NMR Protocol for Isotopic Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the iodoethane-d5 sample into an NMR tube.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent that does not have signals in the region of interest (e.g., chloroform-d, acetone-d6).

-

Add a known amount of a suitable internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

-

Ensure the sample is thoroughly mixed.

-

-

NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility.

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation and accurate integration. A value of 30-60 seconds is recommended.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

-

Spectral Width (sw): Set the spectral width to encompass all signals of interest.

-

-

Data Processing and Analysis:

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform a baseline correction to obtain a flat baseline across the entire spectrum.

-

Integrate the residual proton signals of iodoethane-d5 (CHD2CD2I, CD3CHD-I) and the signal of the internal standard.

-

Calculate the isotopic purity based on the integral ratios and the known amount of the internal standard.

-

2.1.2. ²H NMR Protocol for Direct Isotopic Enrichment Measurement

-

Sample Preparation:

-

Prepare a concentrated solution of iodoethane-d5 (e.g., 20-30 mg) in a protonated solvent (e.g., CHCl3) in a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Instrument: An NMR spectrometer equipped with a deuterium probe.

-

Lock: Run the experiment in unlocked mode if using a protonated solvent.

-

Pulse Sequence: A simple one-pulse experiment is sufficient.

-

Relaxation Delay (d1): Deuterium T1s are generally shorter than proton T1s; a delay of 2-5 seconds is often adequate.

-

Number of Scans (ns): Acquire enough scans for a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

The deuterium spectrum will show signals for the -CD2- and -CD3 groups. The relative integrals of these signals can confirm the deuteration pattern. The overall integral compared to an internal or external standard can provide a quantitative measure of the deuterium content.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the components of a mixture followed by their detection based on their mass-to-charge ratio. This method is particularly useful for identifying and quantifying isotopologues (molecules that differ only in their isotopic composition).

2.2.1. GC-MS Protocol for Isotopologue Analysis

-

Sample Preparation:

-

Prepare a dilute solution of iodoethane-d5 in a volatile solvent (e.g., dichloromethane or hexane) suitable for GC injection. A concentration of approximately 100 µg/mL is a good starting point.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable for separating iodoethane.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Scan a mass range that includes the molecular ions of all possible isotopologues of iodoethane (e.g., m/z 155-162).

-

-

-

Data Analysis:

-

Identify the peak corresponding to iodoethane in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion cluster to determine the relative abundances of the different isotopologues (d0 to d5).

-

Calculate the isotopic enrichment by determining the weighted average of the deuterium content based on the abundance of each isotopologue.

-

Workflow for Isotopic Enrichment Verification

The following diagram illustrates a logical workflow for the verification of the isotopic enrichment of a commercially supplied deuterated compound like iodoethane-d5.

Caption: Workflow for verifying the isotopic enrichment of iodoethane-d5.

Signaling Pathways and Logical Relationships

As a synthetic reagent, iodoethane-d5 is not directly involved in biological signaling pathways. However, its use in drug development is significant, particularly in the synthesis of isotopically labeled drug candidates or internal standards for pharmacokinetic studies. The logical relationship central to its utility is the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can alter the rate of chemical reactions, including metabolic pathways.

The following diagram illustrates the logical flow of how the isotopic enrichment of iodoethane-d5 is critical in the context of developing a deuterated drug candidate.

Caption: Logical flow of deuterated drug development using iodoethane-d5.

References

- 1. 碘乙烷-d5 99.5 atom % D, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 2. Iodoethane-dâ (D, 99%) + copper wire - Cambridge Isotope Laboratories, DLM-272-5 [isotope.com]

- 3. Iodoethane-d5 (stabilized with Copper wire) [lgcstandards.com]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

Methodological & Application

Application Notes and Protocols for Ethane-d5, iodo- as an Internal Standard in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This is particularly crucial in complex matrices such as plasma, urine, or tissue homogenates, where matrix effects can significantly impact the ionization efficiency of the analyte, leading to unreliable results. Ethane-d5, iodo- (iodo-ethane-d5) is a deuterated analog of iodoethane and serves as an excellent internal standard for the quantification of analytes that can be derivatized through ethylation.

The primary application of iodo-ethane-d5 as an internal standard is in the analysis of low molecular weight thiol-containing compounds, such as cysteine, glutathione, and their metabolites. The reactive sulfhydryl group (-SH) of these thiols can be alkylated with iodoethane to yield a more stable and chromatographically amenable thioether. By using iodo-ethane-d5 as the internal standard, it undergoes the same derivatization reaction and experiences similar extraction efficiencies and matrix effects as the endogenous thiol analytes derivatized with non-labeled iodoethane. This co-eluting, chemically identical internal standard allows for reliable correction of variations throughout the analytical workflow, from sample preparation to LC-MS analysis.[1]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (iodo-ethane-d5) is added to the samples, calibrators, and quality control samples at the beginning of the sample preparation process. The non-labeled analyte and the deuterated internal standard are derivatized, extracted, and analyzed by LC-MS/MS. Quantification is then performed by calculating the peak area ratio of the analyte to the internal standard. This ratio is directly proportional to the concentration of the analyte in the sample.

Application: Quantification of Thiol-Containing Compounds

A primary application of iodo-ethane-d5 is in the quantitative analysis of endogenous thiols in biological matrices. This is critical in various research areas, including the study of oxidative stress, drug metabolism, and clinical diagnostics. The derivatization with iodoethane increases the hydrophobicity of the polar thiol compounds, improving their retention on reversed-phase LC columns and enhancing their ionization efficiency in the mass spectrometer.

Experimental Protocols

Reagents and Materials

-

Iodoethane (for derivatization of analytes)

-

Ethane-d5, iodo- (Iodo-ethane-d5) Internal Standard Stock Solution (1 mg/mL in methanol)

-

Analyte Stock Solution (e.g., Cysteine, Glutathione) (1 mg/mL in a suitable solvent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide or Sodium hydroxide (for pH adjustment)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Preparation of Standard and Quality Control (QC) Samples

-

Working Internal Standard Solution (1 µg/mL): Dilute the iodo-ethane-d5 stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the biological matrix with the analyte stock solution to achieve a concentration range appropriate for the expected sample concentrations.

-

Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same biological matrix.

Sample Preparation and Derivatization

-

To 100 µL of plasma, urine, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL iodo-ethane-d5 working internal standard solution.

-

Add 20 µL of a 1% (v/v) solution of iodoethane in acetonitrile.

-

Adjust the pH of the solution to ~9-10 with ammonium hydroxide or sodium hydroxide to facilitate the derivatization reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in the dark.

-

After incubation, cool the mixture to room temperature.

-

Acidify the mixture with a small volume of formic acid to a pH of ~3-4.

Sample Clean-up (Solid Phase Extraction - SPE)

-

Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load Sample: Load the entire derivatized sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the derivatized analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis